
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound features a unique combination of a chloro group, a methyl group, and a triazole moiety, which may contribute to its distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative, which is functionalized at specific positions to introduce the desired substituents.
Chlorination: Introduction of the chloro group at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group at the 6-position is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.
Triazole Introduction: The 1,2,4-triazole moiety is typically introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with an appropriate leaving group on the ergoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole moiety or the chloro group, potentially converting them to amines or alkanes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Hydroxylated or carbonylated ergoline derivatives.
Reduction: Amino or alkyl ergoline derivatives.
Substitution: Ergoline derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmacological activities.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as receptors or enzymes. Its ergoline backbone suggests potential activity in modulating neurotransmitter systems, which could be relevant for neurological research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Ergoline derivatives are known for their use in treating migraines and Parkinson’s disease, and this compound’s unique substituents may offer new therapeutic benefits or improved efficacy.
Industry
Industrially, the compound could be used in the development of pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules. Its unique properties might also make it useful in the development of new materials or chemical processes.
作用机制
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ergoline backbone is known to interact with serotonin and dopamine receptors, which could modulate neurotransmitter release and signaling pathways. The triazole moiety may also contribute to binding affinity or specificity, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific combination of substituents. The presence of a chloro group, a methyl group, and a triazole moiety distinguishes it from other ergoline derivatives, potentially offering unique pharmacological properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
162070-36-2 |
|---|---|
分子式 |
C18H20ClN5 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
(6aR,9S)-5-chloro-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20ClN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
InChI 键 |
BIVXBRXQKABKCJ-VKCPWKDNSA-N |
手性 SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
规范 SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


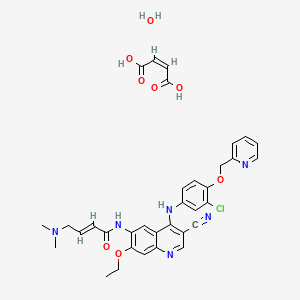
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
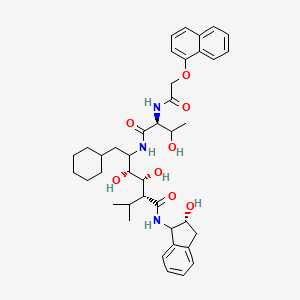
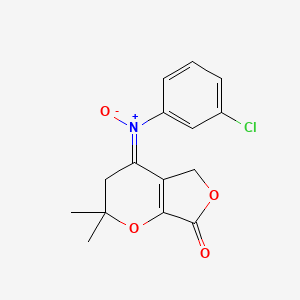
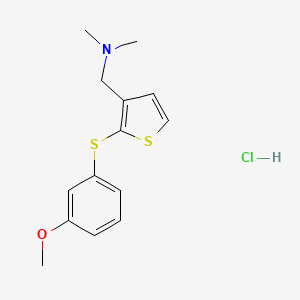
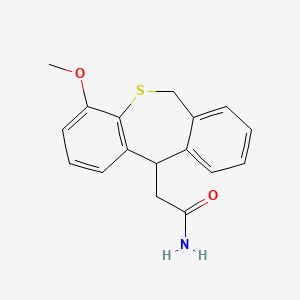
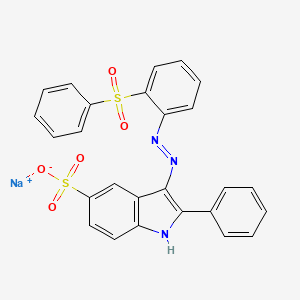
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
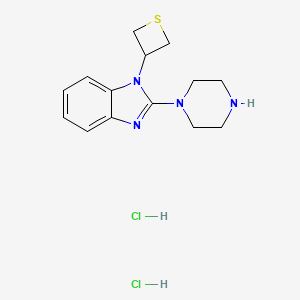

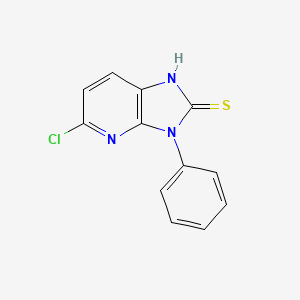

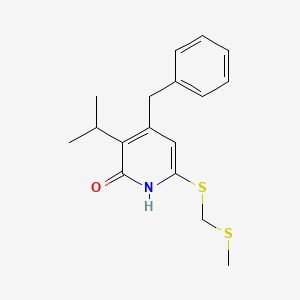
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
